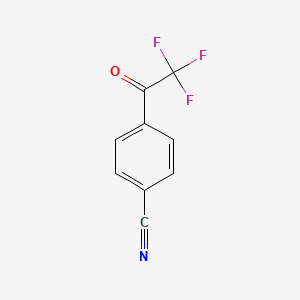

4-(2,2,2-Trifluoroacetyl)benzonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(2,2,2-trifluoroacetyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4F3NO/c10-9(11,12)8(14)7-3-1-6(5-13)2-4-7/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBHZKHMJVZRCIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10577718 | |

| Record name | 4-(Trifluoroacetyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10577718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23516-85-0 | |

| Record name | 4-(2,2,2-Trifluoroacetyl)benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23516-85-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Trifluoroacetyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10577718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-(2,2,2-Trifluoroacetyl)benzonitrile: Structure, Properties, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and potential applications of 4-(2,2,2-Trifluoroacetyl)benzonitrile. The information compiled herein is intended to serve as a valuable resource for professionals in research, chemical synthesis, and drug discovery.

Chemical Structure and Identification

This compound is an aromatic ketone derivative characterized by a benzonitrile scaffold substituted with a trifluoroacetyl group at the para position.

Chemical Structure:

Key Identifiers:

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 23516-85-0[1] |

| Molecular Formula | C₉H₄F₃NO[2] |

| Molecular Weight | 201.13 g/mol |

| SMILES | N#Cc1ccc(cc1)C(=O)C(F)(F)F |

Physicochemical Properties

Quantitative data on the physicochemical properties of this compound is limited in publicly available literature. The following table summarizes available information and estimated values based on related compounds.

| Property | Value | Source/Notes |

| Appearance | Solid (Typical) | Supplier Data |

| Melting Point | Data may vary, check literature | Supplier Data |

| Boiling Point | Data may vary, check literature | Supplier Data |

| Solubility in Water | Low solubility | Supplier Data |

| Solubility in Organic Solvents | Soluble in common organic solvents (e.g., dichloromethane) | Supplier Data |

Spectral Data for Characterization

Detailed experimental spectra for this compound are not widely published. However, based on the chemical structure, the expected spectral characteristics are outlined below. These data are crucial for confirming the identity and purity of the compound after synthesis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons. Due to the para-substitution pattern, two doublets in the aromatic region (typically δ 7.0-8.5 ppm) are anticipated, each integrating to 2H. The electron-withdrawing nature of the trifluoroacetyl and cyano groups would shift these protons downfield.

-

¹³C NMR: The carbon NMR spectrum will display characteristic peaks for the aromatic carbons, the nitrile carbon (δ ~110-120 ppm), the ketone carbonyl carbon (δ ~180-200 ppm), and the trifluoromethyl carbon (a quartet due to C-F coupling). The chemical shifts of the aromatic carbons will be influenced by the electron-withdrawing substituents.

-

¹⁹F NMR: The fluorine NMR spectrum is expected to show a singlet for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift would be in the typical range for a CF₃ group adjacent to a carbonyl, generally between -70 and -80 ppm relative to CFCl₃.

Infrared (IR) Spectroscopy

The IR spectrum of this compound should exhibit characteristic absorption bands for its functional groups:

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

| C≡N (Nitrile) | 2220 - 2260 | Medium |

| C=O (Ketone) | 1680 - 1715 | Strong |

| C-F (Trifluoromethyl) | 1100 - 1300 | Strong |

| Aromatic C-H | 3000 - 3100 | Medium |

| Aromatic C=C | 1400 - 1600 | Medium |

Mass Spectrometry (MS)

In a mass spectrum obtained by electron ionization (EI-MS), the molecular ion peak (M⁺) would be observed at an m/z corresponding to the molecular weight of the compound (201.13). Common fragmentation patterns would involve the loss of neutral fragments such as CO, CF₃, and HCN. The primary fragments would be the result of cleavage at the bonds adjacent to the carbonyl group.

Experimental Protocols

Synthesis via Friedel-Crafts Acylation

A plausible and common method for the synthesis of aromatic ketones is the Friedel-Crafts acylation.[3][4] This would involve the reaction of benzonitrile with a trifluoroacetylating agent in the presence of a Lewis acid catalyst.

Reaction:

Reduction of the Ketone to a Secondary Alcohol

The trifluoroacetyl group can be reduced to the corresponding secondary alcohol, 4-(2,2,2-trifluoro-1-hydroxyethyl)benzonitrile. [2] Reaction:

Detailed Methodology:

-

Dissolution: Dissolve this compound (1.0 equivalent) in a suitable protic solvent such as methanol or ethanol in a round-bottom flask equipped with a magnetic stirrer.

-

Reduction: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (NaBH₄, 1.1 equivalents) portion-wise over 15-20 minutes.

-

Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

-

Work-up: Carefully add water to quench the excess NaBH₄. Remove the organic solvent under reduced pressure.

-

Extraction: Extract the aqueous residue with ethyl acetate. Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.

-

Purification: Concentrate the solution under reduced pressure to obtain the crude product, which can be purified by column chromatography if necessary.

Potential Applications in Drug Discovery and Research

While specific biological activities of this compound are not well-documented, its structural motifs—the benzonitrile and the trifluoromethyl ketone—are present in various biologically active molecules.

-

Benzonitrile Moiety: Benzonitrile derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties. [5]The nitrile group can act as a hydrogen bond acceptor or a bioisostere for other functional groups in drug design.

-

Trifluoromethyl Ketone Group: The trifluoromethyl group is a common substituent in pharmaceuticals that can enhance metabolic stability, binding affinity, and cell permeability. Trifluoromethyl ketones are known to be potent inhibitors of various enzymes, particularly proteases, by forming stable hemiacetal or hemiketal adducts with active site serine, cysteine, or threonine residues.

Given these features, this compound could be a valuable building block or a candidate for screening in various biological assays.

General Protocol for Cytotoxicity Screening (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which can be used to determine the cytotoxicity of a compound.

Detailed Methodology:

-

Cell Seeding: Seed human cancer cell lines (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of this compound in the cell culture medium. Replace the old medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Conclusion

This compound is a chemical compound with significant potential as a building block in medicinal chemistry and materials science. While detailed experimental data is currently sparse in the public domain, its synthesis and reactivity can be predicted based on well-established chemical principles. The presence of both a versatile benzonitrile moiety and a reactive trifluoromethyl ketone group makes it an attractive target for further investigation in the development of novel therapeutic agents and functional materials. This guide provides a foundational framework for researchers to begin their exploration of this promising molecule.

References

- 1. researchgate.net [researchgate.net]

- 2. hoffmanchemicals.com [hoffmanchemicals.com]

- 3. Friedel–Crafts Acylation [sigmaaldrich.com]

- 4. Friedel-Crafts Acylation [organic-chemistry.org]

- 5. Synthesis and antimicrobial activity of some new benzo and naphthonitrile derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Molecular formula and weight of 4-(2,2,2-Trifluoroacetyl)benzonitrile

An In-Depth Technical Guide to 4-(2,2,2-Trifluoroacetyl)benzonitrile

Introduction

Benzonitrile derivatives are a versatile class of organic compounds that feature a cyano group attached to a benzene ring.[1] This structural motif is of significant interest in medicinal chemistry due to its presence in a wide array of biologically active molecules.[1][2] The unique electronic properties and synthetic accessibility of the benzonitrile scaffold have facilitated the development of compounds with potent anticancer, antimicrobial, and antiviral activities.[1] this compound is a specific derivative that incorporates a trifluoroacetyl group, a feature known to modulate the parent molecule's physicochemical and biological properties. This guide provides a comprehensive overview of its chemical properties, representative synthetic protocols, and biological significance for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

The fundamental molecular characteristics of this compound are summarized below. This data is essential for experimental design, including stoichiometric calculations and analytical characterization.

| Property | Value |

| Molecular Formula | C₉H₄F₃NO[3] |

| Molecular Weight | 199.13 g/mol [3][4] |

| CAS Number | 23516-85-0[3][4][5] |

| Appearance | Solid (Typical)[6] |

| Solubility in Water | Low solubility[6] |

| Organic Solvents | Soluble in common organic solvents[6] |

| Storage | Store in a cool, dry, well-ventilated area in a tightly sealed container.[3][6] |

Experimental Protocols

General Synthetic Workflow for Benzonitrile Derivatives

The synthesis of functionalized benzonitriles often involves multi-step reactions starting from commercially available materials. A common approach is the cyanation of an aryl halide or the oxidation of a corresponding benzylamine or aldehyde. The diagram below illustrates a generalized workflow for a synthetic process.

Caption: A generalized workflow for the multi-step synthesis of a functionalized benzonitrile derivative.

Methodology: MTT Assay for Cell Viability

To assess the biological activity of compounds like this compound, the MTT assay is a standard colorimetric method for evaluating cell viability.

-

Cell Plating: Seed cancer cells into a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well. Incubate the plate for 24 hours to allow for cell attachment.[1]

-

Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound) in the appropriate cell culture medium. Add the diluted compounds to the designated wells and incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Following the incubation period, add a sterile MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan.

-

Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent solution, to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of the purple solution at a specific wavelength (typically between 540 and 590 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Biological Activity and Signaling Pathways

Benzonitrile derivatives have shown significant potential as anticancer agents, with a primary mechanism of action being the inhibition of tubulin polymerization.[1]

Mechanism of Action: Tubulin Polymerization Inhibition

Microtubules are crucial components of the cytoskeleton and are essential for forming the mitotic spindle during cell division.[1] Certain benzonitrile-containing compounds can bind to β-tubulin at the colchicine-binding site, disrupting microtubule dynamics. This leads to an arrest of the cell cycle in the G2/M phase, which in turn triggers the intrinsic apoptotic pathway, culminating in programmed cell death in rapidly proliferating cancer cells.[1]

The signaling cascade initiated by the disruption of microtubule formation is depicted in the following diagram.

Caption: Signaling pathway of apoptosis induced by a tubulin-polymerization-inhibiting benzonitrile derivative.

Conclusion

This compound, as part of the broader class of benzonitrile derivatives, represents a compound of interest for further investigation in drug discovery and development. The benzonitrile scaffold is a privileged structure that has demonstrated a wide range of biological activities.[1] The methodologies and mechanistic insights provided in this guide offer a foundational resource for researchers aiming to explore the therapeutic potential of this and related compounds. The versatility in their synthesis and the ability to fine-tune their biological effects through structural modifications make them attractive candidates for the development of novel therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. 23516-85-0|this compound|BLD Pharm [bldpharm.com]

- 4. 23516-85-0 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 5. ivychem.com [ivychem.com]

- 6. This compound Supplier & Manufacturer China | CAS 349-76-8 | Properties, Safety Data, Price & Application [nj-finechem.com]

Physical properties of 4-(2,2,2-Trifluoroacetyl)benzonitrile (melting point, solubility)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the known physical properties of 4-(2,2,2-Trifluoroacetyl)benzonitrile, a compound of interest in chemical synthesis and drug discovery. Due to its reactive trifluoroacetyl and nitrile functional groups, this molecule serves as a versatile building block for more complex chemical entities. This document summarizes its key physical characteristics and outlines standard experimental protocols for their determination.

Core Physical Properties

The physical properties of this compound are crucial for its handling, storage, and application in synthetic chemistry. Below is a summary of the available data.

| Property | Value | Source(s) |

| Appearance | Typically a solid | [1] |

| Molecular Formula | C₉H₄F₃NO | N/A |

| Molecular Weight | 201.13 g/mol | [1] |

| Melting Point | Data may vary; requires verification from literature for specific batches. | [1] |

| Solubility in Water | Low solubility. | [1] |

| Solubility in Organic Solvents | Soluble in common organic solvents such as dichloromethane. | [1] |

Experimental Protocols

Precise determination of the physical properties of a compound like this compound is fundamental for its reliable use in research and development. The following are detailed methodologies for key experiments.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range typically suggests a high-purity compound, whereas a broad melting range often indicates the presence of impurities.

Methodology:

-

Sample Preparation: A small amount of the crystalline this compound is finely ground and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block and a calibrated thermometer or an automated detection system.

-

Heating and Observation: The sample is heated at a controlled rate. A preliminary rapid heating can be performed to determine an approximate melting range. Subsequently, a new sample is heated slowly (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.

-

Data Recording: The temperature at which the first liquid droplet appears and the temperature at which the entire sample becomes a clear liquid are recorded. This range is reported as the melting point.

Solubility Determination

Understanding the solubility of a compound in various solvents is essential for reaction setup, purification (e.g., crystallization and chromatography), and formulation.

Methodology:

-

Solvent Selection: A range of solvents of varying polarities (e.g., water, ethanol, dichloromethane, hexane) are selected for the solubility tests.

-

Sample Preparation: A pre-weighed amount of this compound (e.g., 10 mg) is placed into a series of vials.

-

Solvent Addition and Observation: A measured volume of a selected solvent (e.g., 1 mL) is added to a vial. The mixture is agitated (e.g., by vortexing or stirring) for a set period at a controlled temperature. Visual observation is used to determine if the solid has completely dissolved.

-

Quantitative Analysis (Optional): For a more precise measurement, the saturated solution can be filtered to remove any undissolved solid. The concentration of the dissolved compound in the filtrate can then be determined using an analytical technique such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC). The solubility is then typically expressed in units of g/L or mol/L.

Visualizations

To aid in the conceptualization of the processes involved in working with chemical compounds like this compound, the following diagrams illustrate a general experimental workflow.

Caption: General experimental workflow for the synthesis and purification of a chemical compound.

This guide serves as a foundational resource for professionals working with this compound. For specific applications, it is always recommended to consult peer-reviewed literature and material safety data sheets.

References

An In-depth Technical Guide to the 1H and 13C NMR Spectral Data of 4-(2,2,2-Trifluoroacetyl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted 1H and 13C Nuclear Magnetic Resonance (NMR) spectral data for 4-(2,2,2-Trifluoroacetyl)benzonitrile. Due to the limited availability of direct experimental spectra in public databases, this guide offers predicted data based on the analysis of structurally similar compounds and established NMR principles. It also includes comprehensive, generalized experimental protocols for acquiring high-quality NMR data.

Chemical Structure

The chemical structure of this compound is presented below, with atoms numbered for clear correlation with the NMR spectral data.

Caption: Chemical structure of this compound with atom numbering.

Predicted 1H NMR Spectral Data

The predicted 1H NMR spectral data for this compound is summarized in the table below. The predictions are based on the analysis of substituent effects on the benzene ring. The electron-withdrawing nature of both the trifluoroacetyl and the cyano groups will deshield the aromatic protons, shifting them downfield.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-2, H-6 | 8.10 - 8.30 | Doublet (d) | ~ 8.5 | 2H |

| H-3, H-5 | 7.80 - 8.00 | Doublet (d) | ~ 8.5 | 2H |

Predicted 13C NMR Spectral Data

The predicted 13C NMR spectral data is presented below. The chemical shifts are estimated based on known data for benzonitrile and the expected electronic effects of the trifluoroacetyl group.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| C-1 | 135 - 140 | Singlet (s) |

| C-2, C-6 | 130 - 135 | Singlet (s) |

| C-3, C-5 | 133 - 138 | Singlet (s) |

| C-4 | 115 - 120 | Singlet (s) |

| C≡N | 117 - 120 | Singlet (s) |

| C=O | 175 - 180 | Quartet (q) |

| CF3 | 115 - 120 | Quartet (q) |

Experimental Protocols

A general methodology for acquiring high-quality 1H and 13C NMR spectra is outlined below.

Sample Preparation

-

Sample Weighing: Accurately weigh 5-20 mg of the sample for 1H NMR and 20-50 mg for 13C NMR.

-

Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl3) is a common choice for nonpolar organic compounds.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean vial. Gentle vortexing or sonication can aid dissolution.[1]

-

Transfer to NMR Tube: Using a pipette, carefully transfer the solution to a clean, high-quality NMR tube to a height of about 4-5 cm.[1]

-

Internal Standard: If quantitative analysis is required, a known amount of an internal standard such as tetramethylsilane (TMS) can be added. For most modern spectrometers, the residual solvent peak can be used as a secondary reference.

NMR Data Acquisition

The following is a generalized workflow for NMR data acquisition:

Caption: General workflow for NMR sample preparation and data acquisition.

Instrumentation:

-

A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is recommended.

1H NMR Acquisition Parameters (Typical):

-

Pulse Program: A standard single-pulse experiment (e.g., zg30).

-

Number of Scans: 16 to 64, depending on the sample concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 2-4 seconds.

-

Spectral Width (sw): A range that covers all expected proton signals (e.g., -2 to 12 ppm).

13C NMR Acquisition Parameters (Typical):

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., zgpg30).

-

Number of Scans: 1024 or more, due to the low natural abundance of 13C.

-

Relaxation Delay (d1): 2-5 seconds.

-

Acquisition Time (aq): 1-2 seconds.

-

Spectral Width (sw): A wide range to encompass all carbon signals (e.g., 0 to 220 ppm).

Data Processing

The acquired Free Induction Decay (FID) is processed using appropriate software. Standard processing steps include:

-

Fourier Transformation: To convert the time-domain data (FID) to frequency-domain data (the spectrum).

-

Phasing: To correct the phase of the spectral lines.

-

Baseline Correction: To ensure a flat baseline.

-

Integration: To determine the relative number of nuclei corresponding to each signal.

-

Referencing: To calibrate the chemical shift scale using the residual solvent peak or an internal standard.

This guide provides a foundational understanding of the expected NMR characteristics of this compound and a robust protocol for experimental data acquisition. Researchers are encouraged to use this information as a starting point for their own analytical work.

References

An In-Depth Technical Guide to the Infrared (IR) Spectroscopy of 4-(2,2,2-Trifluoroacetyl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the infrared (IR) spectrum of 4-(2,2,2-Trifluoroacetyl)benzonitrile, a compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental spectra for this specific molecule in the public domain, this guide presents a comprehensive theoretical analysis based on the well-established characteristic infrared absorption frequencies of its constituent functional groups. This information is crucial for the identification, characterization, and quality control of this compound in a research and development setting.

Predicted Infrared Spectrum Analysis

The infrared spectrum of this compound is dominated by the vibrational modes of its three key structural components: the trifluoroacetyl group (-COCF₃), the nitrile group (-C≡N), and the para-substituted benzene ring. The electron-withdrawing nature of both the trifluoroacetyl and nitrile groups significantly influences the electronic environment and, consequently, the vibrational frequencies of the aromatic ring.

Quantitative Data: Predicted IR Absorption Bands

The following table summarizes the expected characteristic infrared absorption bands for this compound. The predicted wavenumber ranges are derived from data for structurally similar compounds.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| ~3100 - 3000 | Medium | C-H Stretch | Aromatic Ring |

| ~2230 | Strong, Sharp | C≡N Stretch | Nitrile |

| ~1718 | Strong | C=O Stretch (Ketone) | Trifluoroacetyl |

| ~1600, ~1500 | Medium-Weak | C=C Stretch in-ring | Aromatic Ring |

| ~1350 | Strong | C-C Stretch | Aromatic-Ketone |

| ~1250 - 1150 | Very Strong | C-F Stretch (asymmetric & symmetric) | Trifluoroacetyl |

| ~840 | Strong | C-H Out-of-Plane Bend | p-Disubstituted Benzene |

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR Spectroscopy

For obtaining a high-quality IR spectrum of a solid sample such as this compound, Attenuated Total Reflectance (ATR) is a highly effective and widely used technique that requires minimal sample preparation.[1][2][3]

Objective: To acquire the infrared spectrum of solid this compound in the range of 4000-400 cm⁻¹.

Materials and Equipment:

-

Fourier Transform Infrared (FTIR) Spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).

-

Sample of this compound (a few milligrams).

-

Spatula.

-

Solvent for cleaning (e.g., isopropanol or ethanol).

-

Lint-free wipes.

Procedure:

-

Instrument Preparation:

-

Ensure the FTIR spectrometer and the computer are turned on and the software is running.

-

Perform any required instrument diagnostics or performance checks as recommended by the manufacturer.

-

-

ATR Crystal Cleaning:

-

Thoroughly clean the surface of the ATR crystal with a lint-free wipe dampened with a suitable solvent (e.g., isopropanol).

-

Allow the solvent to fully evaporate.

-

-

Background Spectrum Acquisition:

-

With the clean, empty ATR crystal, lower the ATR press to ensure consistent pressure.

-

Acquire a background spectrum. This will account for the absorbance of the crystal and any atmospheric components (e.g., CO₂, H₂O).

-

-

Sample Application:

-

Sample Spectrum Acquisition:

-

Acquire the infrared spectrum of the sample. The number of scans can be adjusted to improve the signal-to-noise ratio (typically 16 or 32 scans are sufficient).

-

-

Data Processing:

-

The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Perform any necessary corrections, such as a baseline correction or an ATR correction if comparing to a transmission spectrum.

-

-

Cleaning:

-

Retract the press and carefully remove the sample powder from the crystal surface with a spatula.

-

Clean the ATR crystal thoroughly with a solvent-dampened lint-free wipe to remove any sample residue.

-

Visualizations

Logical Workflow for IR Spectral Analysis

The following diagram illustrates a logical workflow for the analysis and identification of the key functional groups in the infrared spectrum of this compound.

Caption: Logical workflow for IR spectral analysis.

This guide provides a foundational understanding of the key infrared spectroscopic features of this compound. For definitive structural confirmation, it is recommended to use this information in conjunction with other analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

References

An In-depth Technical Guide to the Mass Spectrometry Analysis of 4-(2,2,2-Trifluoroacetyl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the mass spectrometry analysis of 4-(2,2,2-Trifluoroacetyl)benzonitrile. Due to the limited availability of specific experimental data for this compound in the public domain, this guide presents a predictive analysis based on the well-established principles of mass spectrometry and the known fragmentation patterns of related chemical structures, such as trifluoroacetylated compounds, ketones, and benzonitriles.[1][2][3][4] The methodologies and data presented herein are intended to serve as a foundational resource for researchers and scientists engaged in the analysis of this and structurally similar molecules.

Introduction to this compound

This compound is a chemical compound with the molecular formula C₉H₄F₃NO.[5] Its structure incorporates a benzonitrile moiety and a trifluoroacetyl group, making it a subject of interest in various chemical and pharmaceutical research areas. The molecular weight of this compound is 199.13 g/mol .[5][6] Mass spectrometry is a critical analytical technique for the identification and quantification of such compounds.[7] This guide will focus on the expected behavior of this compound under common mass spectrometry conditions, particularly using Electron Ionization (EI).

Predicted Mass Spectrometry Data

The following table summarizes the predicted major fragment ions of this compound upon electron ionization. The fragmentation is predicted based on the stability of the resulting ions and neutral losses, with α-cleavage being a predominant pathway for ketones.[3][4][8]

| m/z (predicted) | Proposed Fragment Ion | Proposed Neutral Loss | Fragmentation Pathway |

| 199 | [C₉H₄F₃NO]⁺• | - | Molecular Ion (M⁺•) |

| 170 | [C₈H₄F₃O]⁺ | •CN | Loss of the cyano radical |

| 130 | [C₈H₄NO]⁺ | •CF₃ | α-cleavage, loss of the trifluoromethyl radical |

| 102 | [C₇H₄N]⁺ | •COCF₃ | α-cleavage, loss of the trifluoroacetyl radical |

| 69 | [CF₃]⁺ | C₈H₄NO• | Formation of the trifluoromethyl cation |

Predicted Fragmentation Pathway

Electron ionization (EI) is a hard ionization technique that leads to extensive fragmentation, providing a unique fingerprint for a molecule.[7] For this compound, the primary fragmentation is expected to occur via α-cleavage at the carbonyl group, which is a common fragmentation pattern for ketones.[3][4][8] The diagram below illustrates the predicted fragmentation pathway.

Caption: Predicted Electron Ionization fragmentation pathway of this compound.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

The following is a generalized experimental protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). This protocol is a template and may require optimization based on the specific instrumentation and analytical goals.

4.1. Sample Preparation

-

Standard Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable volatile solvent such as dichloromethane or ethyl acetate.

-

Working Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution to the desired concentration range for calibration.

-

Sample Extraction (if applicable): For analysis of the compound in a complex matrix, a suitable extraction method such as liquid-liquid extraction or solid-phase extraction should be employed. The final extract should be dissolved in a GC-compatible solvent.

4.2. GC-MS Instrumentation and Conditions

-

Gas Chromatograph: A standard GC system equipped with a split/splitless injector.

-

GC Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

-

Oven Temperature Program:

-

Initial temperature: 70 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Final hold: 5 minutes at 280 °C.

-

-

Injector Temperature: 250 °C.

-

Injection Mode: Splitless (or split, depending on concentration).

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Mass Spectrometer: A quadrupole or ion trap mass spectrometer.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.[9]

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Scan Range: m/z 40-400.

-

Solvent Delay: 3 minutes.

4.3. Data Analysis

-

Identification: The retention time and the mass spectrum of the analyte peak are compared with those of a reference standard. The fragmentation pattern should be consistent with the predicted pathway.

-

Quantification: A calibration curve is constructed by plotting the peak area of a characteristic ion (e.g., m/z 130 or 102) against the concentration of the standard solutions. The concentration of the analyte in the sample is then determined from this calibration curve.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the GC-MS analysis of this compound.

Caption: General workflow for the GC-MS analysis of this compound.

Considerations for Other Ionization Techniques

While this guide focuses on Electron Ionization, other techniques could be employed for the analysis of this compound.

-

Electrospray Ionization (ESI): ESI is a soft ionization technique commonly used with liquid chromatography (LC-MS).[10] It would likely produce a prominent protonated molecule [M+H]⁺ at m/z 200 or adducts with solvent ions, with minimal fragmentation. This would be advantageous for accurate molecular weight determination. However, trifluoroacetic acid (TFA), a common mobile phase additive, can cause signal suppression in ESI.[10][11]

-

Chemical Ionization (CI): CI is another soft ionization technique that would result in less fragmentation than EI, yielding a strong protonated molecule peak and some characteristic adduct ions, which can aid in molecular weight confirmation.

Conclusion

The mass spectrometric analysis of this compound can be effectively performed using GC-MS with electron ionization. The predicted fragmentation pattern, dominated by α-cleavage, provides a structural fingerprint for identification. The provided experimental protocol and workflow offer a solid starting point for developing a robust analytical method. For applications requiring minimal fragmentation and precise molecular weight determination, LC-MS with electrospray ionization should be considered. Further empirical studies are necessary to validate these predictive models and fully characterize the mass spectrometric behavior of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 4. whitman.edu [whitman.edu]

- 5. 23516-85-0|this compound|BLD Pharm [bldpharm.com]

- 6. 23516-85-0 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 7. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]

- 8. McLafferty Rearrangement - Chemistry Steps [chemistrysteps.com]

- 9. uni-saarland.de [uni-saarland.de]

- 10. Enhancing Sensitivity of Liquid Chromatography–Mass Spectrometry of Peptides and Proteins Using Supercharging Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

The Trifluoroacetyl Group on a Benzonitrile Core: A Technical Guide to Reactivity and Synthetic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of fluorine-containing functional groups into aromatic systems is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and biological properties. The trifluoroacetyl group (-COCF₃), in particular, is a potent electron-withdrawing moiety that can significantly influence the reactivity of a parent scaffold. When appended to a benzonitrile core, it is anticipated to create a unique chemical entity with distinct reactivity patterns, making it a potentially valuable, albeit under-documented, building block in drug discovery.

This technical guide provides a comprehensive analysis of the expected reactivity of the trifluoroacetyl group on a benzonitrile core. Due to the limited direct literature on this specific combination, this document extrapolates from the well-established chemistry of analogous compounds, including trifluoromethyl-substituted benzonitriles, other trifluoroacetylated aromatics, and benzonitriles bearing various electron-withdrawing groups. The guide covers key reaction classes, including nucleophilic aromatic substitution, reactions at the carbonyl and nitrile functionalities, and cycloaddition potential. Detailed experimental protocols from analogous systems are provided to serve as a practical starting point for researchers. All quantitative data are summarized in structured tables for clarity and comparative analysis.

Introduction: Electronic Properties and Predicted Reactivity

The trifluoroacetyl group is one of the most strongly deactivating, electron-withdrawing groups used in organic synthesis. Its influence stems from the combined inductive effect of the three fluorine atoms and the mesomeric (resonance) effect of the carbonyl group. When attached to a benzonitrile ring, another moiety with electron-withdrawing properties, the resulting molecule is expected to have a highly electron-deficient aromatic system.

Key Predicted Electronic Effects:

-

Aromatic Ring Deactivation: The trifluoroacetyl group will strongly deactivate the benzonitrile ring towards electrophilic aromatic substitution.

-

Enhanced Electrophilicity: The carbons of the aromatic ring, particularly those ortho and para to the trifluoroacetyl group, will be highly electrophilic and thus susceptible to nucleophilic aromatic substitution (SNAr).

-

Acidity of Benzylic Protons: If alkyl substituents are present on the ring, the trifluoroacetyl group will increase the acidity of their benzylic protons.

-

Meta-Directing Nature: For any potential electrophilic substitution reactions, the trifluoroacetyl group will act as a meta-director.

The nitrile group (-CN) is also deactivating and meta-directing. The combined influence of both groups will render the aromatic core exceptionally resistant to electrophiles and primed for reactions with nucleophiles.

Nucleophilic Aromatic Substitution (SNAr)

The primary mode of reactivity for the aromatic core of a trifluoroacetyl-substituted benzonitrile is expected to be nucleophilic aromatic substitution (SNAr). The strong electron-withdrawing nature of both the -COCF₃ and -CN groups stabilizes the negatively charged Meisenheimer complex intermediate, which is crucial for this reaction pathway. The reaction's feasibility and regiochemistry will depend on the substitution pattern and the presence of a suitable leaving group (typically a halide).

dot

Caption: Generalized workflow for a Nucleophilic Aromatic Substitution (SNAr) reaction.

Quantitative Data from Analogous Systems

Table 1: Nucleophilic Aromatic Substitution Yields on Pentafluorobenzonitrile (Analog System) [1]

| Nucleophile | Base | Solvent | Temp (°C) | Product Yield (%) |

|---|---|---|---|---|

| Phenothiazine | K₃PO₄ | MeCN | 60 | 92 |

| Phenothiazine | K₂CO₃ | DMF | 60 | 85 |

| Phenothiazine | Cs₂CO₃ | MeCN | 60 | 88 |

Data extracted from a study on polyfluoroarenes, where pentafluorobenzonitrile serves as an analog for a highly electron-deficient benzonitrile system.[1]

Experimental Protocol: SNAr with a Nitrogen Nucleophile (Analogous System)

This protocol is adapted from the reaction of phenothiazine with pentafluorobenzonitrile and serves as a representative starting point.[1]

-

Reagents & Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add the substituted benzonitrile (1.0 eq), the nucleophile (e.g., phenothiazine, 2.0 eq), and the base (e.g., K₃PO₄, 4.0 eq).

-

Solvent Addition: Add anhydrous solvent (e.g., acetonitrile, MeCN) to achieve a desired concentration (e.g., 0.1 M).

-

Reaction: Stir the mixture at an elevated temperature (e.g., 60 °C) and monitor the reaction progress by an appropriate method (e.g., TLC, GC-MS, or ¹⁹F NMR).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Reactivity of the Trifluoroacetyl Group

The carbonyl of the trifluoroacetyl group is highly electrophilic and susceptible to attack by nucleophiles. Key transformations include reduction to alcohols and conversion to hydrates or hemiacetals.

Reduction of the Carbonyl

The trifluoroacetyl ketone can be selectively reduced to the corresponding secondary alcohol using mild reducing agents. Stronger reducing agents like lithium aluminum hydride (LiAlH₄) may also reduce the nitrile group.

Table 2: Conditions for Selective Reduction of Nitriles (Analogous Systems) [2]

| Substrate | Reducing Agent | Activator/Acid | Solvent | Outcome |

|---|---|---|---|---|

| 2-Nitrobenzonitrile | NaBH₄ | Trifluoroacetic Acid (TFA) | THF | Selective reduction of nitrile to amine |

| 2-Nitrobenzonitrile | NaBH₄ | Boron Trifluoride Etherate | THF | Selective reduction of nitrile to amine |

This table demonstrates the selective reduction of the nitrile group in the presence of another reducible group (nitro). A similar strategic approach would be required to selectively reduce the trifluoroacetyl carbonyl without affecting the nitrile.[2]

Experimental Protocol: Selective Nitrile Reduction with NaBH₄/TFA (Analogous System)

This protocol is adapted from a procedure for the selective reduction of a nitrile in the presence of a nitro group and illustrates conditions that could be explored for the trifluoroacetyl benzonitrile core.[2]

-

Setup: Dissolve the substituted benzonitrile (1.0 eq) in an anhydrous aprotic solvent like tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere.

-

Activation: Cool the solution in an ice bath (0 °C). Slowly add trifluoroacetic acid (TFA) (1.1 eq) to activate the nitrile group.

-

Reduction: Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise, maintaining the temperature at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC or LC-MS.

-

Quenching & Workup: Carefully quench the reaction by the slow addition of water, followed by an aqueous solution of NaOH (e.g., 1 M) to adjust the pH.

-

Extraction & Purification: Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.

Reactivity of the Nitrile Group

The nitrile group on the trifluoroacetyl benzonitrile core can undergo several characteristic transformations, including hydrolysis to a carboxylic acid and cycloaddition reactions.

Hydrolysis

The nitrile can be hydrolyzed to a carboxylic acid under either acidic or basic conditions, typically requiring heat.

dot

Caption: Reaction pathway for the hydrolysis of a nitrile to a carboxylic acid.

[3+2] Cycloaddition Reactions

While the nitrile triple bond is generally unreactive in cycloadditions, its reactivity can be enhanced by the electron-withdrawing trifluoroacetyl group. It can potentially react with 1,3-dipoles like nitrilimines to form five-membered heterocycles, such as 1,2,4-triazoles. Computational studies on related systems suggest that the trifluoroacetyl group significantly influences the energetics of such cycloadditions.[3]

A study on the [3+2] cycloaddition of trifluoroacetonitrile (a related, but simpler, molecule) with nitrilimines showed that 5-trifluoromethyl-1,2,4-triazoles could be formed in good yields (39–98%).[4] This suggests that a trifluoroacetyl benzonitrile core could also participate in similar transformations.

Table 3: Yields for [3+2] Cycloaddition of Trifluoroacetonitrile with Nitrilimines (Analogous System) [4]

| Nitrilimine Substituent (Ar) | Yield of 1,2,4-Triazole (%) |

|---|---|

| Phenyl | 98 |

| 4-Methylphenyl | 95 |

| 4-Methoxyphenyl | 91 |

| 4-Chlorophenyl | 85 |

| 4-Nitrophenyl | 39 |

Data from the reaction of in situ generated nitrilimines with trifluoroacetonitrile (CF₃CN).[4]

Applications in Drug Discovery

The benzonitrile scaffold is a privileged structure in medicinal chemistry, found in numerous approved drugs.[5] The trifluoromethyl group (-CF₃), a close relative of the trifluoroacetyl group, is known to enhance properties like metabolic stability and membrane permeability.[6] By extension, the trifluoroacetyl benzonitrile core represents a valuable scaffold for several reasons:

-

Metabolic Stability: The strong C-F bonds and the electron-deficient nature of the ring can block sites of oxidative metabolism.

-

Lipophilicity: The trifluoroacetyl group can increase lipophilicity, which may improve cell permeability and target engagement.

-

Hydrogen Bonding: The carbonyl oxygen can act as a hydrogen bond acceptor, providing a key interaction point with biological targets like enzyme active sites.

-

Bioisosterism: The nitrile group can act as a bioisostere for other functional groups.

Trifluoroacetyl-substituted quinolones have recently been investigated as antibacterial agents, demonstrating activity against resistant strains of S. aureus and E. coli.[7][8] This highlights the potential of the trifluoroacetyl group in designing novel bioactive compounds.

dot

References

- 1. Design, synthesis, and biological evaluation of triazole-pyrimidine-methylbenzonitrile derivatives as dual A2A/A2B adenosine receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. digitalcommons.calvin.edu [digitalcommons.calvin.edu]

- 3. Fluoro, Trifluoromethyl, and Trifluoroacetyl Substituent Effects on Cycloaddition Reactivities: Computations and Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mechanistic Aspects of [3+2] Cycloaddition Reaction of Trifluoroacetonitrile with Diarylnitrilimines in Light of Molecular Electron Density Theory Quantum Chemical Study [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. Synthesis and preliminary biological evaluation of 3-[(18)F]fluoro-5-(2-pyridinylethynyl)benzonitrile as a PET radiotracer for imaging metabotropic glutamate receptor subtype 5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. nanobioletters.com [nanobioletters.com]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Electron-Withdrawing Effects of 4-(2,2,2-Trifluoroacetyl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties and synthetic methodologies related to 4-(2,2,2-Trifluoroacetyl)benzonitrile. This compound is of significant interest in medicinal chemistry and materials science due to the potent electron-withdrawing nature of the trifluoroacetyl group in concert with the cyano moiety. This guide consolidates available quantitative data, details relevant experimental protocols, and presents logical workflows and potential mechanisms of action through explanatory diagrams.

Introduction

This compound is a substituted aromatic compound featuring two powerful electron-withdrawing groups: a nitrile (-CN) and a trifluoroacetyl (-COCF₃) group, positioned para to each other. This substitution pattern results in a highly electron-deficient aromatic ring, significantly influencing the molecule's reactivity, electronic properties, and potential as a building block in the synthesis of novel compounds. Understanding the quantitative impact of these substituents is crucial for predicting reaction outcomes and designing molecules with specific electronic characteristics for applications in drug discovery and materials science.

Electron-Withdrawing Effects: A Quantitative Perspective

Table 1: Hammett Substituent Constants (σp) for Related Groups

| Substituent | Hammett Constant (σp) | Reference |

| -COCH₃ (Acetyl) | 0.502 | [1] |

| -CF₃ (Trifluoromethyl) | 0.54 | [1] |

| -CN (Cyano) | 0.66 | [1] |

The acetyl group is already significantly electron-withdrawing. The replacement of the methyl protons with highly electronegative fluorine atoms in the trifluoroacetyl group dramatically increases its inductive electron-withdrawing effect. Given that the σp for the trifluoromethyl group is 0.54, it is highly probable that the σp for the trifluoroacetyl group is substantially greater than 0.502 and likely exceeds that of the trifluoromethyl group itself, positioning it as one of the strongest electron-withdrawing groups.

Synthesis of this compound

A definitive, detailed experimental protocol for the synthesis of this compound was not found in the available search results. However, a plausible synthetic route can be devised based on established organic chemistry principles and synthetic methods for analogous compounds. A potential two-step synthesis starting from 4-bromobenzonitrile is outlined below. This proposed pathway is for illustrative purposes and would require experimental optimization.

Proposed Synthetic Pathway:

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol (Hypothetical)

Step 1: Preparation of 4-Cyanophenylmagnesium bromide

-

To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add magnesium turnings (1.1 equivalents) in anhydrous tetrahydrofuran (THF).

-

Add a small crystal of iodine to initiate the reaction.

-

Slowly add a solution of 4-bromobenzonitrile (1.0 equivalent) in anhydrous THF via the dropping funnel.

-

If the reaction does not start, gently warm the flask. Once initiated, the reaction should proceed exothermically. Maintain a gentle reflux by controlling the rate of addition.

-

After the addition is complete, continue stirring at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

Step 2: Synthesis of this compound

-

Cool the freshly prepared Grignard reagent to 0 °C in an ice bath.

-

Slowly add a solution of trifluoroacetic anhydride (1.2 equivalents) in anhydrous THF via the dropping funnel, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

Physicochemical and Spectroscopic Data

While specific experimental spectra for this compound are not available in the search results, the expected spectroscopic features can be predicted based on the functional groups present in the molecule.

Table 2: Predicted Spectroscopic Data

| Technique | Functional Group | Expected Chemical Shift / Absorption Range |

| ¹H NMR | Aromatic Protons | δ 7.5 - 8.5 ppm (two doublets, AX system) |

| ¹³C NMR | Aromatic Carbons | δ 120 - 140 ppm |

| Nitrile Carbon (-CN) | δ 110 - 120 ppm[2] | |

| Ketone Carbonyl (C=O) | δ 180 - 190 ppm (quartet due to coupling with ¹⁹F) | |

| Trifluoromethyl Carbon (-CF₃) | δ 115 - 125 ppm (quartet due to ¹⁹F) | |

| ¹⁹F NMR | Trifluoroacetyl (-COCF₃) | δ -70 to -80 ppm (singlet)[3][4] |

| IR Spectroscopy | Nitrile (-C≡N) Stretch | 2220 - 2260 cm⁻¹ (sharp, medium intensity)[5] |

| Ketone (C=O) Stretch | 1700 - 1730 cm⁻¹ (strong intensity)[5] | |

| C-F Stretch | 1100 - 1300 cm⁻¹ (strong intensity) | |

| Aromatic C=C Stretch | ~1600 cm⁻¹ and ~1450-1500 cm⁻¹ | |

| Mass Spectrometry | Molecular Ion (M⁺) | m/z = 199.03 |

Applications in Drug Discovery and Medicinal Chemistry

The potent electron-withdrawing nature of the this compound scaffold makes it an attractive moiety for the design of biologically active molecules. While no specific biological target for this exact compound was identified in the literature, related benzonitrile-containing compounds have shown activity as enzyme inhibitors. For instance, various benzonitrile derivatives have been investigated as inhibitors of tyrosinase and farnesyltransferase.[6][7]

The electron-deficient nature of the aromatic ring in this compound can be exploited in several ways in drug design:

-

Modulation of pKa: The strong electron-withdrawing groups can significantly lower the pKa of nearby acidic or basic functional groups, which can be crucial for optimizing drug-target interactions and pharmacokinetic properties.

-

Enhancement of Target Binding: The trifluoroacetyl group can act as a strong hydrogen bond acceptor, potentially forming key interactions with amino acid residues in a protein's active site.

-

Metabolic Stability: The presence of the trifluoromethyl group can block sites of metabolism, thereby increasing the in vivo half-life of a drug candidate.

A hypothetical mechanism of action for a drug candidate incorporating the this compound core as an enzyme inhibitor is depicted below.

Caption: Hypothetical mechanism of enzyme inhibition.

Conclusion

This compound represents a valuable building block for the development of novel compounds in medicinal chemistry and materials science. Its strong electron-withdrawing characteristics, stemming from the combined influence of the trifluoroacetyl and cyano groups, offer a powerful tool for tuning molecular properties. While further experimental work is needed to fully characterize this compound and explore its biological activities, the information presented in this guide provides a solid foundation for researchers interested in utilizing this promising scaffold in their work.

References

- 1. homepages.bluffton.edu [homepages.bluffton.edu]

- 2. Inhibition of O-acetylserine sulfhydrylase by fluoroalanine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. prepchem.com [prepchem.com]

- 5. minio.scielo.br [minio.scielo.br]

- 6. Benzonitriles as tyrosinase inhibitors with hyperbolic inhibition manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and biological evaluation of 4-[(3-methyl-3H-imidazol-4-yl)-(2-phenylethynyl-benzyloxy)-methyl]-benzonitrile as novel farnesyltransferase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

Stability and Storage of 4-(2,2,2-Trifluoroacetyl)benzonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for 4-(2,2,2-Trifluoroacetyl)benzonitrile. Due to the limited availability of specific stability studies on this compound, this document synthesizes information from safety data sheets (SDS), general principles of chemical stability, and data on structurally related compounds.

Overview of Chemical Stability

This compound is a complex organic molecule susceptible to degradation under various environmental conditions. The primary degradation pathways for similar chemical entities include hydrolysis, photolysis, and thermal decomposition. Understanding these potential degradation routes is critical for maintaining the compound's integrity during storage and handling.

Recommended Storage and Handling Conditions

To ensure the long-term stability of this compound, it is imperative to adhere to the following storage and handling guidelines compiled from various supplier safety data sheets.

Table 1: Recommended Storage and Handling Conditions

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool, dry place.[1] Some suppliers recommend cold-chain transportation, suggesting refrigeration may be optimal for transport and long-term storage.[2] | Minimizes the rate of potential thermal degradation. |

| Atmosphere | Store in a tightly-closed container.[1][3] Some sources suggest handling and storing under an inert gas. | The compound is noted to be potentially hygroscopic, and an inert atmosphere prevents reactions with atmospheric moisture and oxygen. |

| Light | Keep away from direct sunlight and other sources of ignition.[1][3][4] | Protects against potential photolytic degradation. |

| Moisture | Store in a dry environment and prevent moisture absorption.[1][4] The compound may be hygroscopic. | Prevents hydrolysis of the nitrile and trifluoroacetyl groups. |

| Incompatible Materials | Store separately from oxidizing agents, strong acids, strong bases, and reactive chemicals.[1][5] | Avoids potential chemical reactions that could degrade the compound. |

| Container | Use a tightly sealed, properly labeled container.[1][3] HDPE drums are suggested for similar compounds.[4] | Prevents contamination and exposure to environmental factors. |

Potential Degradation Pathways

While specific degradation products for this compound have not been detailed in the available literature, based on its functional groups, the following degradation pathways are plausible:

-

Hydrolysis: The nitrile group (-CN) can hydrolyze under acidic or basic conditions to form a carboxylic acid. The trifluoroacetyl group may also be susceptible to hydrolysis.

-

Photodegradation: Aromatic compounds can be sensitive to light, which can induce cleavage or rearrangement reactions.

-

Thermal Degradation: Elevated temperatures can lead to the breakdown of the molecule.

Below is a diagram illustrating the logical relationship between environmental factors and the stability of the compound.

References

- 1. 23516-85-0|this compound|BLD Pharm [bldpharm.com]

- 2. The acid-catalysed hydrolysis of benzonitrile - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 3. 182.160.97.198:8080 [182.160.97.198:8080]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. 23516-85-0 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

A Technical Guide to 4-(2,2,2-Trifluoroacetyl)benzonitrile for Researchers and Drug Development Professionals

Introduction: 4-(2,2,2-Trifluoroacetyl)benzonitrile, identified by CAS Number 23516-85-0, is a fluorinated organic compound of significant interest in medicinal chemistry and drug discovery. Its unique structure, featuring a trifluoroacetyl group and a nitrile moiety on a benzene ring, makes it a versatile building block for synthesizing complex molecules. The electron-withdrawing nature of its functional groups allows it to serve as a key intermediate in the development of novel therapeutic agents, particularly in the realm of enzyme inhibitors and modulators of signaling pathways. This guide provides a detailed overview of its commercial availability, a representative experimental protocol for its application, and an illustrative signaling pathway to contextualize its potential role in drug development.

Commercial Supplier Data

The procurement of high-quality starting materials is a critical first step in any research and development pipeline. This compound is available from several specialized chemical suppliers. The following table summarizes key quantitative data from various commercial sources to facilitate comparison.

| Supplier Name | Product Name/Synonym | CAS Number | MDL Number | Available Quantities |

| Apollo Scientific | This compound | 23516-85-0 | MFCD01319971 | 100mg, 250mg, 1g, 5g, 25g[1] |

| Ivy Fine Chemicals | Benzonitrile, 4-(2,2,2-trifluoroacetyl)- | 23516-85-0 | N/A | 500mg, 1g, Bulk[2] |

| BLD Pharm | This compound | 23516-85-0 | MFCD01319971 | Research Quantities[3] |

| Nanjing Finechem | This compound | N/A | N/A | 500g packaging available[4] |

Note: Availability and pricing are subject to change. It is recommended to contact suppliers directly for current information.

Experimental Protocols and Methodologies

While specific protocols are application-dependent, benzonitrile derivatives are frequently used as precursors in multi-step syntheses. The following section details a representative, generalized protocol for the conversion of this compound into a hypothetical bioactive amine derivative via reduction, a common transformation in drug discovery.

Generalized Protocol: Catalytic Reduction of Nitrile to Primary Amine

Objective: To synthesize (4-(1,1,1-trifluoro-2-aminoethyl)phenyl)methanamine from this compound using a standard catalytic hydrogenation procedure.

Materials:

-

This compound

-

Palladium on carbon (10% Pd/C)

-

Ethanol (anhydrous)

-

Hydrogen gas (H₂)

-

Round-bottom flask

-

Hydrogenation apparatus (e.g., Parr hydrogenator or H-Cube)

-

Magnetic stirrer

-

Filtration apparatus (e.g., Celite pad)

Methodology:

-

Reaction Setup: In a suitable round-bottom flask, dissolve 1.0 g of this compound in 20 mL of anhydrous ethanol.

-

Catalyst Addition: Carefully add 100 mg of 10% Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon).

-

Hydrogenation: Secure the flask to the hydrogenation apparatus. Purge the system with hydrogen gas to remove air. Pressurize the vessel to the desired pressure (typically 50 psi) with hydrogen gas.

-

Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by observing hydrogen uptake or by thin-layer chromatography (TLC) analysis of aliquots. The reaction is typically complete within 12-24 hours.

-

Workup: Once the reaction is complete, carefully vent the excess hydrogen gas and purge the system with an inert gas.

-

Purification: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst, washing the pad with small portions of ethanol.[5] Combine the filtrates and concentrate the solution under reduced pressure to yield the crude product.

-

Characterization: The resulting primary amine can be further purified by column chromatography or crystallization of its hydrochloride salt. Confirm the structure and purity of the final product using analytical techniques such as NMR spectroscopy and mass spectrometry.

References

- 1. 23516-85-0 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 2. ivychem.com [ivychem.com]

- 3. 23516-85-0|this compound|BLD Pharm [bldpharm.com]

- 4. This compound Supplier & Manufacturer China | CAS 349-76-8 | Properties, Safety Data, Price & Application [nj-finechem.com]

- 5. benchchem.com [benchchem.com]

In-Depth Technical Guide: 4-(2,2,2-Trifluoroacetyl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction and Synonyms

4-(2,2,2-Trifluoroacetyl)benzonitrile, a fluorinated aromatic ketone, is a chemical compound of interest in synthetic and medicinal chemistry. Its structure combines a benzonitrile moiety with a trifluoroacetyl group, suggesting potential applications as a building block in the synthesis of more complex molecules, including pharmacologically active agents.

While the primary designation for this compound is this compound, it is also known by other names in chemical literature and databases. Understanding these synonyms is crucial for comprehensive literature searches and procurement.

Table 1: Synonyms and Identifiers for this compound

| Synonym | Identifier Type | Identifier |

| This compound | IUPAC Name | This compound |

| 4-Cyanophenyl trifluoromethyl ketone | Common Name | 4-Cyanophenyl trifluoromethyl ketone |

| Benzonitrile, 4-(2,2,2-trifluoroacetyl)- | Index Name | Benzonitrile, 4-(2,2,2-trifluoroacetyl)- |

| CAS Number | 23516-85-0[1] | |

| Molecular Formula | C₉H₄F₃NO | |

| Molecular Weight | 199.13 g/mol |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These properties are essential for its handling, storage, and application in experimental settings.

Table 2: Physicochemical Data for this compound

| Property | Value | Source |

| Appearance | Solid (Typical) | Supplier Data |

| Purity | Typically ≥98% | Supplier Data |

| Solubility | Soluble in common organic solvents | Supplier Data |

| Storage | Store in a cool, dry, well-ventilated area | Supplier Data |

Synthesis and Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not extensively reported in peer-reviewed journals. However, general methods for the synthesis of trifluoromethyl ketones from benzonitriles or related precursors can be adapted. One plausible synthetic route involves the Friedel-Crafts acylation of benzonitrile with a trifluoroacetylating agent.

Logical Workflow for a Potential Synthesis:

Caption: A potential synthetic workflow for this compound.

Note: This represents a generalized procedure. Specific reaction conditions such as temperature, reaction time, and stoichiometry of reagents would require empirical optimization.

Applications in Drug Development and Biological Activity

The benzonitrile functional group is a common motif in medicinal chemistry, often utilized for its electronic properties and ability to participate in hydrogen bonding. The trifluoromethyl group is also a valuable substituent in drug design, known for its ability to enhance metabolic stability, binding affinity, and cell permeability. The combination of these two groups in this compound makes it an attractive scaffold for the development of novel therapeutic agents.

While specific biological data for this compound is not widely available in the public domain, its structural features suggest potential as an inhibitor for various enzymes where a keto group can interact with the active site.

Hypothetical Signaling Pathway Interaction:

The trifluoromethyl ketone moiety is a known pharmacophore that can act as a reversible covalent inhibitor of certain proteases, such as serine and cysteine proteases. The electrophilic carbonyl carbon can be attacked by a nucleophilic residue in the enzyme's active site.

Caption: Hypothetical mechanism of enzyme inhibition by this compound.

Further research, including in vitro screening and structure-activity relationship (SAR) studies, is necessary to elucidate the specific biological targets and therapeutic potential of this compound. The lack of extensive public data suggests that this molecule may be a novel entity for exploration in drug discovery programs.

References

Methodological & Application

Application Notes and Protocols for 4-(2,2,2-Trifluoroacetyl)benzonitrile and its Analogs as Synthetic Building Blocks

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data and applications for 4-(2,2,2-trifluoroacetyl)benzonitrile are limited in publicly available literature. This document provides detailed application notes and protocols for the closely related and structurally analogous compound, 4-acetylbenzonitrile , to serve as a representative guide for the potential synthetic utility of this class of molecules. The trifluoromethyl group in the target compound is expected to influence reactivity and the biological properties of the resulting derivatives, primarily through its strong electron-withdrawing nature and potential for specific interactions in biological systems.

Introduction

4-Acetylbenzonitrile is a versatile bifunctional building block in organic synthesis, particularly in the construction of heterocyclic compounds with potential applications in medicinal chemistry. Its ketone and nitrile functionalities offer multiple reaction sites for elaboration into more complex molecular architectures. This document outlines key synthetic applications of 4-acetylbenzonitrile, including its use in the Biginelli and Gewald multicomponent reactions to generate dihydropyrimidinones and 2-aminothiophenes, respectively. These heterocyclic scaffolds are of significant interest in drug discovery due to their diverse biological activities.

Key Synthetic Applications

4-Acetylbenzonitrile serves as a valuable starting material for the synthesis of various heterocyclic systems. The electron-withdrawing nature of the cyano group can influence the reactivity of the acetyl group, making it a key component in various condensation reactions.

Synthesis of Dihydropyrimidinones via the Biginelli Reaction

The Biginelli reaction is a one-pot multicomponent reaction that provides efficient access to 3,4-dihydropyrimidin-2(1H)-ones and their thio-analogs. These scaffolds are known to exhibit a wide range of biological activities, including antiviral, antitumor, antibacterial, and anti-inflammatory properties.[1] Certain derivatives have been identified as calcium channel blockers and antihypertensive agents.[1]

Reaction Scheme:

Synthesis of 2-Aminothiophenes via the Gewald Reaction

The Gewald reaction is a multicomponent reaction for the synthesis of polysubstituted 2-aminothiophenes from a ketone, an active methylene compound (e.g., a cyanoester), and elemental sulfur in the presence of a base. 2-Aminothiophenes are important intermediates in the synthesis of dyes, agrochemicals, and pharmaceuticals.

Reaction Scheme:

Experimental Protocols

The following are detailed protocols for the synthesis of heterocyclic compounds using 4-acetylbenzonitrile as a key building block.

Protocol 1: Synthesis of 4-(4-cyanophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester (A Dihydropyrimidinone Derivative)

This protocol is based on the Biginelli reaction.

Materials:

-

4-Acetylbenzonitrile

-

Ethyl acetoacetate

-

Urea

-

Silica-chloride (SiO2-Cl) catalyst

-

Ethyl acetate

-

Hexane

Procedure: [1]

-

In a round-bottom flask, combine 4-acetylbenzonitrile (1 mmol), ethyl acetoacetate (1 mmol), and urea (1.5 mmol).

-

Add silica-chloride (2.5 mol%) to the mixture.

-

Heat the reaction mixture at 80°C under solvent-free conditions for three hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (8:2) solvent system.

-

After completion, allow the reaction mixture to cool to room temperature.

-

Wash the mixture with cold water to remove excess urea and filter the solid product.

-

Wash the collected solid with hot ethyl acetate.

-

The crude product can be further purified by recrystallization from a suitable solvent.

Expected Yield: While specific yields for this exact reaction are not available, similar Biginelli reactions using aromatic aldehydes report yields ranging from moderate to high.[2][3]

Protocol 2: Synthesis of Ethyl 2-amino-4-(4-cyanophenyl)-5-methylthiophene-3-carboxylate (A 2-Aminothiophene Derivative)

This protocol is based on the Gewald reaction.

Materials:

-

4-Acetylbenzonitrile

-

Ethyl cyanoacetate

-

Elemental sulfur

-

Morpholine (or another suitable base)

-

Ethanol

Procedure:

This is a generalized procedure based on the principles of the Gewald reaction.

-

In a round-bottom flask, dissolve 4-acetylbenzonitrile (1 mmol) and ethyl cyanoacetate (1 mmol) in ethanol.

-

Add elemental sulfur (1.1 mmol) to the solution.

-

Add a catalytic amount of morpholine to the mixture.

-

Heat the reaction mixture to reflux and stir for several hours, monitoring the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

The product may precipitate from the solution upon cooling or after the addition of water.

-

Collect the solid product by filtration and wash with cold ethanol.

-

The crude product can be purified by recrystallization.

Quantitative Data

The following table summarizes representative yields for the Biginelli reaction with various aromatic aldehydes, which can serve as an estimation for reactions involving 4-acetylbenzonitrile.

| Entry | Aldehyde | Catalyst | Reaction Time (h) | Yield (%) | Reference |

| 1 | Benzaldehyde | ZnCl2/Acetic Acid | 5 | 91.9 | [2] |

| 2 | 4-Chlorobenzaldehyde | ZnCl2/Acetic Acid | 5 | 81.7 | [2] |

| 3 | 4-Methoxybenzaldehyde | ZnCl2/Acetic Acid | 5 | 84.0 | [2] |

| 4 | Benzaldehyde | CuCl2 | 4 | 92 | [3] |

Potential Biological Activities and Signaling Pathways

Dihydropyrimidinones and Cancer

Certain dihydropyrimidinone derivatives have shown promising anticancer activity.[4] One of the key mechanisms of action for some of these compounds is the inhibition of mitotic kinesin Eg5, a motor protein essential for the formation of the bipolar spindle during mitosis.[5] Inhibition of Eg5 leads to cell cycle arrest in mitosis and subsequent apoptosis in cancer cells.

Farnesyltransferase Inhibition